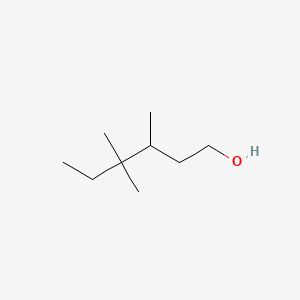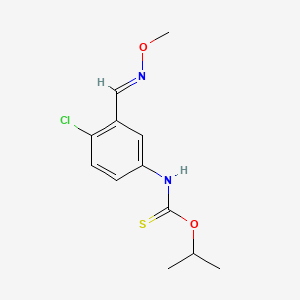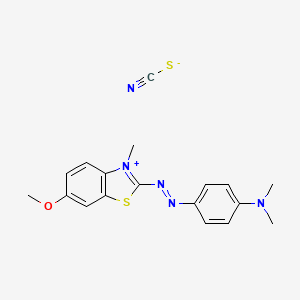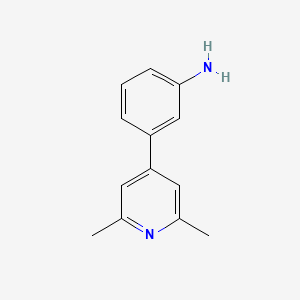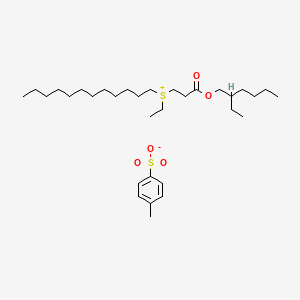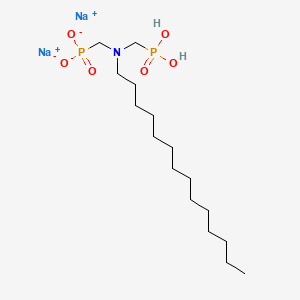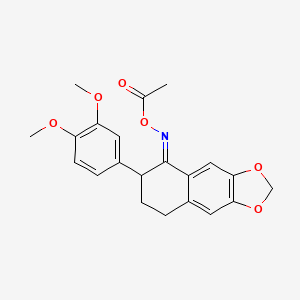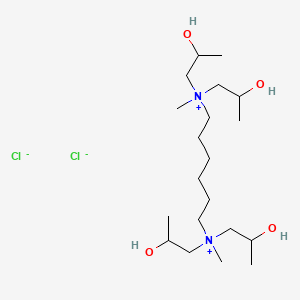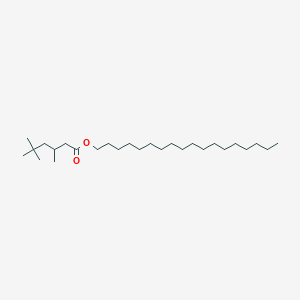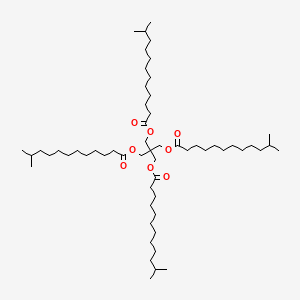
4-Hydroxy-3-((2-methoxy-4-(N-methylamino)phenyl)azo)benzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-((2-methoxy-4-(N-methylamino)phenyl)azo)benzenesulphonic acid is an organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its azo group (-N=N-) which links two aromatic rings, contributing to its stability and color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-((2-methoxy-4-(N-methylamino)phenyl)azo)benzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methoxy-4-(N-methylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulphonic acid under alkaline conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the diazonium salt and optimize the coupling efficiency. The final product is purified through recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-((2-methoxy-4-(N-methylamino)phenyl)azo)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium dithionite or zinc in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation; nitric acid for nitration.
Major Products Formed
Oxidation: Nitro derivatives of the aromatic rings.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
4-Hydroxy-3-((2-methoxy-4-(N-methylamino)phenyl)azo)benzenesulphonic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color-changing properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textile, leather, and paper industries due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The aromatic rings can also participate in π-π interactions, contributing to the compound’s binding affinity with different substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-3-((2-methoxyphenyl)azo)benzenesulphonic acid
- 4-Hydroxy-3-((2-methylphenyl)azo)benzenesulphonic acid
- 4-Hydroxy-3-((2-chlorophenyl)azo)benzenesulphonic acid
Uniqueness
4-Hydroxy-3-((2-methoxy-4-(N-methylamino)phenyl)azo)benzenesulphonic acid is unique due to the presence of the N-methylamino group, which enhances its solubility and stability compared to other similar compounds. This structural feature also contributes to its distinct color properties, making it a preferred choice in dye applications.
Propriétés
Numéro CAS |
87730-54-9 |
|---|---|
Formule moléculaire |
C14H15N3O5S |
Poids moléculaire |
337.35 g/mol |
Nom IUPAC |
4-hydroxy-3-[[2-methoxy-4-(methylamino)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O5S/c1-15-9-3-5-11(14(7-9)22-2)16-17-12-8-10(23(19,20)21)4-6-13(12)18/h3-8,15,18H,1-2H3,(H,19,20,21) |
Clé InChI |
PHDPCJSXHZUANI-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



